molecular formula C13H11N3O3S B5908014 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid

3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid

Cat. No. B5908014
M. Wt: 289.31 g/mol
InChI Key: YAAQQGFFRHANNZ-VIZOYTHASA-N
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Description

3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid, also known as ACBC, is a chemical compound with potential applications in scientific research. This compound belongs to the family of hydrazones, which are known for their diverse biological activities. ACBC has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid exhibits antitumor, antiviral, and anti-inflammatory activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Mechanism of Action

The mechanism of action of 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid is not fully understood, but studies have suggested that it may act through multiple pathways. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been found to inhibit the activity of COX-2, which plays a role in the inflammatory response.
Biochemical and Physiological Effects:
3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has also been found to inhibit the activity of HDACs, leading to changes in gene expression. In addition, 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been shown to inhibit the activity of COX-2, which can reduce inflammation.

Advantages and Limitations for Lab Experiments

3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid can be used as a tool compound for studying various biological pathways, including apoptosis, gene expression, and inflammation. However, one limitation of 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the safety and toxicity of 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid.

Future Directions

There are several future directions for 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid research. One area of interest is the development of 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid derivatives with improved biological activities and reduced toxicity. Another area of interest is the identification of the molecular targets of 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid and the elucidation of its mechanism of action. In addition, 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid may have potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Further studies are needed to determine the efficacy and safety of 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid in these applications.

Synthesis Methods

3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been synthesized using various methods. One of the most common methods involves the reaction of 2-furoic acid with thiosemicarbazide to form 5-(2-furyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,5-dibromobenzoic acid to form 3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid. Other methods involve the use of different starting materials and reagents, such as benzoyl chloride and hydrazine hydrate.

properties

IUPAC Name

3-[5-[(E)-(carbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-13(20)16-15-7-10-4-5-11(19-10)8-2-1-3-9(6-8)12(17)18/h1-7H,(H,17,18)(H3,14,16,20)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQQGFFRHANNZ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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